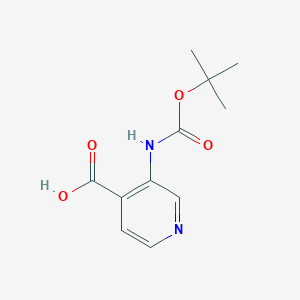

3-((tert-Butoxycarbonyl)amino)isonicotinic acid

Cat. No. B062766

Key on ui cas rn:

179024-65-8

M. Wt: 238.24 g/mol

InChI Key: ZZXUPXUHQHTUNH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08247431B2

Procedure details

Pyridin-3-yl-carbamic acid tert-butyl ester (6.20 g) was dissolved in anhydrous diethyl ether (260 mL), cooled to −78° C. and N,N,N′,N′-tetramethylethylendiamine (14.4 mL) was added. A solution of n-butyl lithium (1.6 M in hexane, 60 mL) was added slowly over a time period of 10 minutes. After the addition of the reagent was completed, the reaction mixture was allowed to warm to −10° C. and stirred at this temperature for 2 hours. The reaction mixture was then re-cooled to −78° C. and slowly poured on a stirred mixture of dry ice in diethyl ether. After stirring for 30 minutes, water was added to the reaction mixture and the layers were separated after complete dissolution of solid materials. The aqueous layer was washed 2× with diethyl ether and the pH-value of the aqueous layer was adjusted to 5-6. The organic layer was extracted 2× with MTB-ether. The combined organic layer was washed with a small amount of brine, dried over MgSO4 and concentrated in vacuum. The residue was washed with hexane to remove oily by-products and dried in vacuum to afford 1.19 g of the title compound as beige solid. The aqueous washing was concentrated on a rotary evaporator to approx. 50 mL, inorganic salts were filtered off and MTB-ether was added to the mother liquor. 6N hydrochloric acid was slowly added into the well-stirred mixture until the pH-value was adjusted to −3. The layers were separated, the aqueous layer was washed 2× with MTB-ether and 2× with chloroform. The combined organic layer was dried over MgSO4 and dried in vacuum to give another 2.03 g of beige solid. Together, the first organic extract and 3.22 g of the title compound of the formula

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)([CH3:4])([CH3:3])[CH3:2].CN(C)CCN(C)C.C([Li])CCC.[C:28](=[O:30])=[O:29]>C(OCC)C.O>[C:1]([O:5][C:6]([NH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[C:28]([OH:30])=[O:29])=[O:14])([CH3:4])([CH3:2])[CH3:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OC(NC=1C=NC=CC1)=O

|

|

Name

|

|

|

Quantity

|

260 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

14.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCN(C)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at this temperature for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition of the reagent

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to −10° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then re-cooled to −78° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

after complete dissolution of solid materials

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer was washed 2× with diethyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic layer was extracted 2× with MTB-ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layer was washed with a small amount of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuum

|

WASH

|

Type

|

WASH

|

|

Details

|

The residue was washed with hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove oily by-products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuum

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CN=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.19 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |